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Compound of Interest

Compound Name:
3-Methylmorpholine-4-sulfonyl

chloride

CAS No.: 1156821-26-9

Cat. No.: B1438796

Get Quote

Introduction & Compound Profile
3-Methylmorpholine-4-sulfonyl chloride is a bifunctional building block that combines the

solubility-enhancing properties of the morpholine ring with the conformational rigidity introduced

by the C3-methyl group.[1] Unlike the achiral parent compound (morpholine-4-sulfonyl

chloride), this reagent allows medicinal chemists to introduce a defined stereocenter,

influencing the spatial arrangement of the sulfonamide group and improving target selectivity.

Chemical Identity[1][2][3][4][5]
IUPAC Name: 3-Methylmorpholine-4-sulfonyl chloride[1]

Molecular Formula: C

H

ClNO

S
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Molecular Weight: 199.66 g/mol [1]

Key Feature: C3-Methyl substituent (creates a chiral center; available as (R), (S), or

racemate).

CRITICAL DISTINCTION: Do not confuse this compound with 3-(Morpholin-4-yl)propane-1-

sulfonyl chloride, where the sulfonyl group is separated from the ring by a propyl linker.[1] In the

title compound, the sulfonyl group is directly attached to the morpholine nitrogen (N4).

The "Methyl Effect" in Drug Design
The addition of a single methyl group to the morpholine ring at the C3 position has profound

effects on the pharmacological profile of the resulting drug molecule:

Conformational Locking: The C3-methyl group restricts the conformational flexibility of the

morpholine ring, typically favoring a chair conformation where the methyl group adopts an

equatorial position to minimize 1,3-diaxial interactions. This "locks" the vector of the sulfonyl

group, potentially reducing the entropic penalty upon binding to a protein target.

Kinase Selectivity: In kinase inhibitors (e.g., mTOR/PI3K dual inhibitors), the 3-methyl group

can induce steric clashes with residues in the ATP-binding pocket of off-target kinases,

thereby enhancing selectivity for the primary target.

Metabolic Stability: Steric hindrance near the nitrogen atom can protect the sulfonamide

bond from enzymatic hydrolysis and reduce metabolic oxidation at adjacent carbons.

Chemistry & Reactivity[6][7]
The sulfonyl chloride moiety is a hard electrophile that reacts readily with nucleophiles (amines,

alcohols, thiols) to form sulfonamides, sulfonate esters, and thiosulfonates.

Mechanism of Sulfonylation
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The reaction proceeds via a nucleophilic substitution mechanism (S

2-like) at the sulfur atom. The nucleophile attacks the sulfur center, displacing the chloride ion.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: General reaction pathway for sulfonylation using 3-Methylmorpholine-4-sulfonyl
chloride.

Experimental Protocols
Synthesis of 3-Methylmorpholine-4-sulfonyl Chloride (In-
situ Generation)
Note: While commercially available, this reagent is often unstable upon long-term storage due

to hydrolysis.[1] Fresh preparation is recommended for critical SAR studies.

Reagents:

3-Methylmorpholine (1.0 eq)[1]

Sulfuryl chloride (SO

Cl

) (1.2 eq)
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Triethylamine (TEA) (1.2 eq)

Dichloromethane (DCM) (Anhydrous)

Procedure:

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add anhydrous DCM

(10 mL per gram of substrate).

Addition: Cool the solution of sulfuryl chloride in DCM to -78°C.

Coupling: Dropwise add a solution of 3-methylmorpholine and TEA in DCM over 20 minutes.

The reaction is highly exothermic; maintain temperature below -60°C.

Warming: Allow the mixture to warm to 0°C over 2 hours.

Workup: Dilute with cold water. Extract the organic layer, wash with brine, dry over Na

SO

, and concentrate in vacuo.

Storage: Use immediately or store under inert gas at -20°C.

General Protocol: Synthesis of Sulfonamides
This protocol describes coupling the reagent with a primary amine to form a sulfonamide.

Materials Table:
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Step-by-Step Methodology:

Dissolution: Dissolve the Target Amine (1.0 eq) in anhydrous DCM or THF.

Base Addition: Add Pyridine (3.0 eq) or DIPEA (2.0 eq). If the amine is unreactive (electron-

deficient), add catalytic DMAP (0.1 eq).

Reagent Addition: Cool the mixture to 0°C. Add 3-Methylmorpholine-4-sulfonyl chloride
(1.2 eq) portion-wise or as a solution in DCM.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by

TLC or LC-MS (typically 2-12 hours).[1]

Quenching: Quench with saturated aqueous NH

Cl.

Extraction: Extract with EtOAc or DCM (x3).

Purification: Wash combined organics with 1N HCl (to remove pyridine), saturated NaHCO

, and brine. Dry over MgSO

and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Case Study: Kinase Selectivity Optimization
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In the development of PI3K/mTOR inhibitors, the morpholine moiety is a privileged scaffold that

binds to the hinge region of the kinase.

SAR Insight: Replacing a standard morpholine with (R)-3-methylmorpholine often results in:

Increased Selectivity: The methyl group can exploit small hydrophobic pockets unique to

specific isoforms (e.g., PI3K

vs PI3K

).

Chiral Preference: Often, only one enantiomer (e.g., the (R)-isomer) fits the binding pocket

optimally, while the (S)-isomer may suffer from steric clash.
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Figure 2: Strategic rationale for substituting morpholine with 3-methylmorpholine in lead

optimization.

Troubleshooting & Optimization
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Safety & Handling
Corrosivity: 3-Methylmorpholine-4-sulfonyl chloride is corrosive and causes severe skin

burns and eye damage.[1] Wear full PPE (gloves, goggles, lab coat).

Reactivity: Reacts violently with water to release HCl gas. Handle in a fume hood.

Storage: Moisture sensitive. Store in a tightly sealed container under nitrogen/argon at 2-

8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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